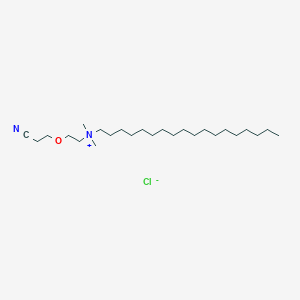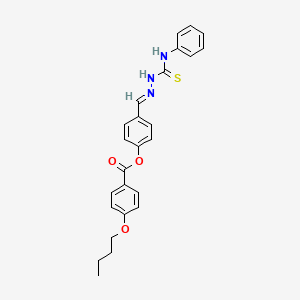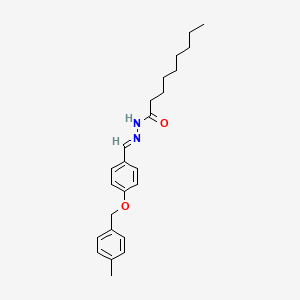
5-(2H-Chromen-3-ylmethylene)-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-(2H-Chromen-3-ylméthylène)-3-(3-éthoxypropyl)-2-thioxo-1,3-thiazolidin-4-one est un composé organique complexe appartenant à la classe des thiazolidinones. Ce composé est caractérisé par la présence d'un cycle chromene, d'un cycle thiazolidinone et d'une chaîne latérale éthoxypropyle. Il a suscité un intérêt dans la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications dans divers domaines.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la 5-(2H-Chromen-3-ylméthylène)-3-(3-éthoxypropyl)-2-thioxo-1,3-thiazolidin-4-one implique généralement un processus en plusieurs étapes :
Formation du cycle chromene : Le cycle chromene peut être synthétisé par condensation de la salicylaldéhyde avec une cétone appropriée en conditions acides ou basiques.
Formation du cycle thiazolidinone : Le cycle thiazolidinone est formé par réaction d'un dérivé de la thiourée avec une α-halocétone.
Couplage des cycles chromene et thiazolidinone : Les cycles chromene et thiazolidinone sont couplés par une réaction de condensation de Knoevenagel, en utilisant une base telle que la pipéridine.
Introduction de la chaîne latérale éthoxypropyle : La chaîne latérale éthoxypropyle est introduite par une réaction d'alkylation en utilisant un halogénure d'alkyle approprié.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies synthétiques décrites ci-dessus afin d'améliorer le rendement et la pureté. Cela peut inclure l'utilisation de catalyseurs avancés, des conditions de réaction optimisées et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 5-(2H-Chromen-3-ylméthylène)-3-(3-éthoxypropyl)-2-thioxo-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : La réduction peut être réalisée en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle thiazolidinone.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Formation des sulfoxydes ou des sulfones correspondants.
Réduction : Formation de dérivés thiazolidinones réduits.
Substitution : Formation de dérivés thiazolidinones substitués.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Exploré pour son potentiel en tant qu'agent anti-inflammatoire et anticancéreux.
Mécanisme d'action
Le mécanisme d'action de la 5-(2H-Chromen-3-ylméthylène)-3-(3-éthoxypropyl)-2-thioxo-1,3-thiazolidin-4-one implique une interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes et des récepteurs impliqués dans l'inflammation et la prolifération cellulaire.
Voies impliquées : Il peut moduler les voies de signalisation telles que la voie NF-κB, qui est impliquée dans l'inflammation et la réponse immunitaire.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mécanisme D'action
The mechanism of action of 5-(2H-Chromen-3-ylmethylene)-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammation and cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.
Comparaison Avec Des Composés Similaires
Composés similaires
5-(2H-Chromen-3-ylméthylène)-2-thioxo-1,3-thiazolidin-4-one : Manque la chaîne latérale éthoxypropyle.
3-(3-Éthoxypropyl)-2-thioxo-1,3-thiazolidin-4-one : Manque le cycle chromene.
5-(2H-Chromen-3-ylméthylène)-3-(3-méthoxypropyl)-2-thioxo-1,3-thiazolidin-4-one : Possède une chaîne latérale méthoxypropyle au lieu d'une chaîne latérale éthoxypropyle.
Unicité
La présence à la fois du cycle chromene et de la chaîne latérale éthoxypropyle dans la 5-(2H-Chromen-3-ylméthylène)-3-(3-éthoxypropyl)-2-thioxo-1,3-thiazolidin-4-one contribue à ses propriétés chimiques et biologiques uniques, la distinguant des autres composés similaires.
Propriétés
Numéro CAS |
618074-86-5 |
|---|---|
Formule moléculaire |
C18H19NO3S2 |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19NO3S2/c1-2-21-9-5-8-19-17(20)16(24-18(19)23)11-13-10-14-6-3-4-7-15(14)22-12-13/h3-4,6-7,10-11H,2,5,8-9,12H2,1H3/b16-11- |
Clé InChI |
YEHLEYIHNRRUJP-WJDWOHSUSA-N |
SMILES isomérique |
CCOCCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S |
SMILES canonique |
CCOCCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018929.png)



![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12018954.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12018958.png)
![N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12018970.png)
![5-(3-ethoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12018973.png)

![N-(1,3-benzodioxol-5-yl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12018986.png)
![((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12019004.png)
![[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12019008.png)
